Dehydro Clindamycin

Übersicht

Beschreibung

Dehydro Clindamycin is a derivative of Clindamycin, a medication used for the treatment of numerous infections . It is a semi-synthetic lincosamide antibiotic .

Synthesis Analysis

The synthesis of Clindamycin involves several steps. The process starts with lincomycin hydrochloride as a basic raw material and uses low-C halogenated hydrocarbon as a solvent to finish the chlorination reaction. This is followed by a hydrolysis reaction of sodium hydroxide in an aqueous phase. Finally, in a solvent system of acetone, a salt-forming reaction is performed on the clindamycin free alkali obtained in the previous step and hydrochloric acid. The reaction product is then crystallized to obtain clindamycin hydrochloride .Molecular Structure Analysis

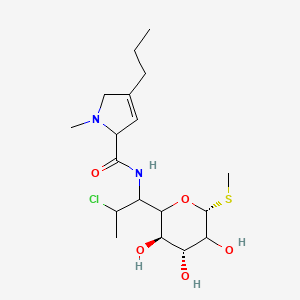

Dehydro Clindamycin has a molecular formula of C18H31ClN2O5S . Its structure includes a pyrrole ring, a chlorinated propyl group, and a sugar moiety with a sulfur atom .Wissenschaftliche Forschungsanwendungen

- Background : Dehydro Clindamycin is a lincosamide antibiotic approved for systemic treatment of staphylococcal, streptococcal, and gram-positive anaerobic bacterial infections .

Antimicrobial Therapy

Novel Derivatives and Resistance Combat

Wirkmechanismus

Target of Action

Dehydro Clindamycin primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, which is vital for bacterial growth and survival .

Mode of Action

Dehydro Clindamycin disrupts bacterial protein synthesis by binding to the 23S RNA of the 50S ribosomal subunit . This binding impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to Dehydro Clindamycin’s three-dimensional structure, which closely resembles the 3’-ends of L-Pro-Met-tRNA and deacylated-tRNA during the peptide elongation cycle . By acting as a structural analog of these tRNA molecules, Dehydro Clindamycin impairs peptide chain initiation and may stimulate dissociation of peptidyl-tRNA from bacterial ribosomes .

Biochemical Pathways

Dehydro Clindamycin disrupts crucial biochemical pathways by binding to specific targets, thereby preventing cell growth . By inhibiting protein synthesis, it disrupts the normal functioning of the bacterial cell, leading to its eventual death .

Pharmacokinetics

The pharmacokinetics of Dehydro Clindamycin involves its absorption, distribution, metabolism, and excretion (ADME). Approximately 90% of an oral dose of Clindamycin hydrochloride capsules is rapidly absorbed from the gastrointestinal tract, with peak serum concentrations attained within 45 minutes . The compound’s ADME properties significantly impact its bioavailability .

Result of Action

The primary result of Dehydro Clindamycin’s action is the inhibition of bacterial growth and multiplication . It is effective in treating serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria . By disrupting bacterial protein synthesis, Dehydro Clindamycin causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Action Environment

The action, efficacy, and stability of Dehydro Clindamycin can be influenced by various environmental factors. For instance, the discharge of pharmaceuticals and specific chemicals into the environment, especially at manufacturing sites, can accelerate antibiotic resistance . This is particularly relevant for antibiotics like Dehydro Clindamycin, which are produced on a large scale globally . Therefore, sustainable practices in the production and disposal of such antibiotics are crucial to prevent environmental contamination and the consequent spread of antibiotic resistance .

Safety and Hazards

Zukünftige Richtungen

The future directions of Dehydro Clindamycin research could involve exploring the potential of clindamycin derivatives with broad-spectrum antibacterial properties. The main goal would be to identify new antibacterial targets to lay the foundation for developing novel antimicrobial agents . Another direction could be the development of controlled drug delivery systems .

Eigenschaften

IUPAC Name |

N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propyl-2,5-dihydropyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h7,9,11-16,18,22-24H,5-6,8H2,1-4H3,(H,20,25)/t9?,11?,12?,13-,14-,15?,16?,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQIGGGBJDZABU-VNCRYVLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(N(C1)C)C(=O)NC(C2[C@@H]([C@H](C([C@H](O2)SC)O)O)O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747442 | |

| Record name | Methyl 7-chloro-6,7,8-trideoxy-6-[(1-methyl-4-propyl-2,5-dihydro-1H-pyrrole-2-carbonyl)amino]-1-thio-beta-L-threo-octopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

909032-77-5 | |

| Record name | Methyl 7-chloro-6,7,8-trideoxy-6-[(1-methyl-4-propyl-2,5-dihydro-1H-pyrrole-2-carbonyl)amino]-1-thio-beta-L-threo-octopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is Dehydro Clindamycin and why is it relevant?

A1: Dehydro Clindamycin is an impurity identified in the raw material of Clindamycin Phosphate (CP) []. This means its presence could potentially impact the efficacy and safety of the final drug product.

Q2: How was Dehydro Clindamycin isolated and characterized?

A2: Researchers used a combination of techniques to isolate and characterize Dehydro Clindamycin. First, they employed Liquid Chromatography-Mass Spectrometry (LC-MS) to pinpoint the molecular weights of various impurities within the raw CP material. Then, they successfully isolated Dehydro Clindamycin using reversed-phase preparative High-Performance Liquid Chromatography (HPLC) []. Finally, they confirmed its structure through High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy [].

Q3: What is the significance of identifying Dehydro Clindamycin in Clindamycin Phosphate?

A3: This discovery is significant for several reasons. Firstly, it highlights the importance of monitoring and controlling impurities during drug manufacturing to ensure drug safety and efficacy. Secondly, this finding allows for updates to official documentation like pharmacopoeias to include Dehydro Clindamycin as a known impurity. This helps establish better quality control standards for Clindamycin Phosphate production [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

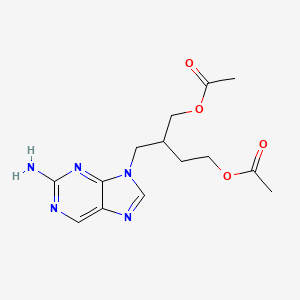

![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)

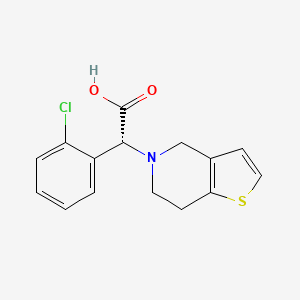

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)